N-(2-ethyl-6-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide
Overview
Description
N-(2-ethyl-6-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C22H25FN2O2 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.19000621 g/mol and the complexity rating of the compound is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Fluorinated Compounds for Neuroreceptor Imaging
Research on fluorinated derivatives of certain compounds, such as those related to "N-(2-ethyl-6-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide," has focused on developing imaging agents for neuroreceptors. For instance, fluorine-18 labeled compounds have been evaluated for their potential in imaging serotonin 5-HT1A receptors using positron emission tomography (PET). These studies highlight the synthesis of fluorinated derivatives, their radiolabeling with fluorine-18, and biological evaluation in animal models to determine their efficacy in brain imaging, suggesting their utility in assessing dynamic changes in neurotransmitter levels and receptor distribution (Lang et al., 1999).
Antagonists for GyrB ATPase and Tuberculosis Treatment
Another area of application is the design and synthesis of novel inhibitors for Mycobacterium tuberculosis GyrB ATPase. Thiazole-aminopiperidine hybrid analogues, for instance, have shown promising activity against tuberculosis with minimal cytotoxicity, indicating their potential as therapeutic agents against tuberculosis and possibly other bacterial infections (Jeankumar et al., 2013).
Orexin Receptor Antagonists for Insomnia Treatment
Research into orexin 1 and 2 receptor antagonists, such as compounds similar to "this compound," has been driven by the potential application for treating insomnia. The pharmacokinetics, metabolism, and disposition of these compounds have been extensively studied, providing insights into their elimination pathways, metabolic stability, and the role of specific metabolites, which is crucial for developing effective sleep aids (Renzulli et al., 2011).
Cytotoxic Activity for Cancer Therapy
The synthesis and evaluation of carboxamide derivatives for their cytotoxic activity against cancer cells represent another significant application. These studies aim to identify compounds with potent anti-cancer properties, focusing on their ability to inhibit cell growth and induce apoptosis in various cancer cell lines, indicating their potential as lead compounds for the development of new cancer therapies (Deady et al., 2005).
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O2/c1-3-16-7-4-6-15(2)20(16)24-21(26)18-8-5-13-25(14-18)22(27)17-9-11-19(23)12-10-17/h4,6-7,9-12,18H,3,5,8,13-14H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUMHBPMCOAQCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2CCCN(C2)C(=O)C3=CC=C(C=C3)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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